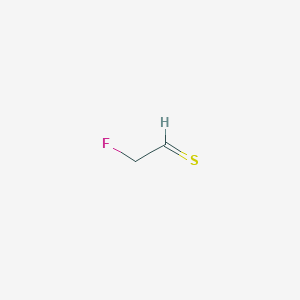
Fluoroethanethial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoroethanethial is an organofluorine compound characterized by the presence of a fluorine atom attached to an ethanethial group
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoroethanethial can be synthesized through several methods. One common approach involves the reaction of ethanethial with a fluorinating agent under controlled conditions. For instance, the reaction of ethanethial with sulfur tetrafluoride (SF4) can yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Fluoroethanethial undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form fluoroethanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield fluoroethanol, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide (OH-), amine (NH2-)
Major Products
Oxidation: Fluoroethanoic acid
Reduction: Fluoroethanol
Substitution: Various substituted ethanethial derivatives
Scientific Research Applications
Fluoroethanethial has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and stability.
Medicine: Explored for its potential use in pharmaceuticals. Fluorine atoms can significantly alter the pharmacokinetic properties of drugs, making this compound a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of fluoroethanethial involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to alterations in enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Fluoroethanethial can be compared with other similar compounds, such as:
Fluoroethanol: Both compounds contain a fluorine atom, but fluoroethanol has a hydroxyl group instead of a thial group. Fluoroethanol is more commonly used in organic synthesis and as a solvent.
Fluoroethanoic acid: This compound is the oxidized form of this compound and is used in different chemical reactions and applications.
Fluoromethane: A simpler fluorinated compound with a single carbon atom. It is used as a refrigerant and in other industrial applications.
Properties
CAS No. |
202069-30-5 |
|---|---|
Molecular Formula |
C2H3FS |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
2-fluoroethanethial |
InChI |
InChI=1S/C2H3FS/c3-1-2-4/h2H,1H2 |
InChI Key |
XJIHXDMRYXTMLG-UHFFFAOYSA-N |
Canonical SMILES |
C(C=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


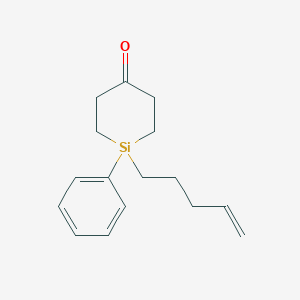
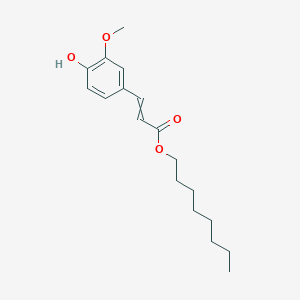
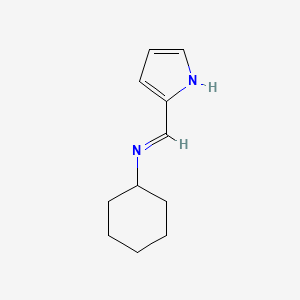
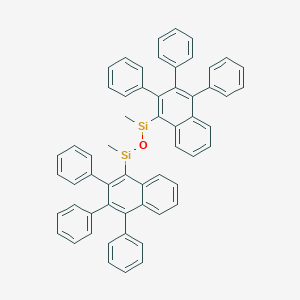
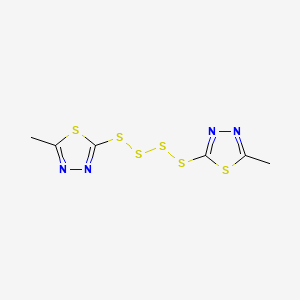
![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)

![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
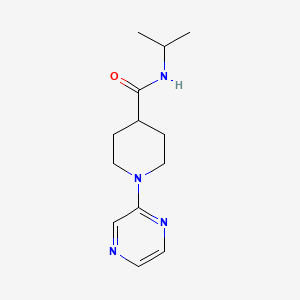
![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
